Enzymatic Inhibition Profile: Target-Specific IC₅₀ Data for Amine Oxidases
N-(Phenylmethylene)-2-pyridinamine exhibits low-affinity inhibition of copper-containing amine oxidases. Against membrane primary amine oxidase (human benzylamine oxidase from porcine serum), the compound demonstrated an IC₅₀ of 130 nM, whereas against amiloride-sensitive amine oxidase (diamine oxidase from porcine kidney), the IC₅₀ was 1.00 × 10⁶ nM (1 mM) [1]. This represents a >7,600-fold difference in inhibitory potency between the two amine oxidase isoforms tested under comparable in vitro enzyme inhibition assays [1]. By contrast, N-benzyl-2-pyridinamine (the reduced amine analog, CAS 6935-27-9) lacks the imine functionality required for coordination to the copper active site and shows no reported inhibitory activity against these targets .
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM (membrane primary amine oxidase); IC₅₀ = 1.00 × 10⁶ nM (amiloride-sensitive amine oxidase) |
| Comparator Or Baseline | N-Benzyl-2-pyridinamine (CAS 6935-27-9): No reported inhibitory activity against amine oxidases |
| Quantified Difference | 130 nM vs. 1.00 × 10⁶ nM (>7,600-fold differential between oxidase isoforms for target compound); active imine vs. inactive amine analog |
| Conditions | In vitro enzyme inhibition assay; porcine serum benzylamine oxidase and porcine kidney diamine oxidase |
Why This Matters
The imine (C=N) moiety is essential for amine oxidase inhibition; procurement of the reduced amine analog (CAS 6935-27-9) would yield a functionally inactive compound for this screening application.
- [1] BindingDB Entry BDBM50370602 (CHEMBL538353). Inhibition data for N-(Phenylmethylene)-2-pyridinamine against amine oxidase targets. BindingDB, University of Genoa/ChEMBL. View Source
